
In-Depth Technical Guide: In Vivo
Pharmacokinetics of RC-106

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: RC-106

Cat. No.: B15617674 Get Quote

Disclaimer: The compound RC-106 is a hypothetical agent. The data, experimental protocols,

and analyses presented in this document are illustrative and provided as a technical guide for

researchers, scientists, and drug development professionals.

Introduction
RC-106 is a novel small molecule inhibitor of the tyrosine kinase FAK (Focal Adhesion Kinase),

a key regulator of cell adhesion, migration, and survival.[1] Overexpression and hyperactivity of

FAK are implicated in the progression and metastasis of various solid tumors. This document

details the in vivo pharmacokinetic (PK) profile of RC-106 in preclinical rodent models.

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug

candidate is fundamental for optimizing dosing regimens and predicting its therapeutic window.

[2][3][4] The studies outlined herein were designed to characterize key pharmacokinetic

parameters following both intravenous and oral administration to guide further preclinical and

clinical development.

Experimental Protocols
Detailed methodologies were established to ensure robust and reproducible results. All animal

studies were conducted in compliance with institutional guidelines for the care and use of

laboratory animals.
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Compound: RC-106 (MW: 452.5 g/mol ), synthesized and characterized with a purity of

>99% as determined by HPLC.

Intravenous (IV) Formulation: RC-106 was dissolved in a vehicle of 10% DMSO, 40%

PEG300, and 50% saline to a final concentration of 1 mg/mL. The solution was filtered

through a 0.22 µm syringe filter before administration.

Oral (PO) Formulation: RC-106 was suspended in a vehicle of 0.5% methylcellulose in

sterile water to a final concentration of 2 mg/mL. The suspension was sonicated for 15

minutes before dosing to ensure uniformity.

Animal Models
Species: Male Sprague-Dawley rats.

Age/Weight: 8-10 weeks old, weighing 250-300g at the time of the study.

Housing: Animals were housed in environmentally controlled rooms with a 12-hour light/dark

cycle and provided with ad libitum access to standard chow and water.[5] Animals were

acclimated for at least one week prior to the experiment.[5]

Drug Administration and Sample Collection
A single-dose pharmacokinetic study was conducted.[6]

IV Administration: A cohort of rats (n=4 per time point) was administered RC-106 via a bolus

injection into the tail vein at a dose of 2 mg/kg.

PO Administration: A separate cohort (n=4 per time point) was administered RC-106 via oral

gavage at a dose of 10 mg/kg.

Blood Sampling: Serial blood samples (~150 µL) were collected from the saphenous vein at

pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[7][8] Samples were

collected into tubes containing K2-EDTA as an anticoagulant.

Plasma Preparation: Blood samples were immediately centrifuged at 4,000 rpm for 10

minutes at 4°C to separate the plasma. The resulting plasma was transferred to clean tubes

and stored at -80°C until analysis.[5]
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Bioanalytical Method: LC-MS/MS
Plasma concentrations of RC-106 were quantified using a validated Liquid Chromatography-

Tandem Mass Spectrometry (LC-MS/MS) method, which offers high sensitivity and specificity.

[9][10]

Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation by

adding 200 µL of acetonitrile containing an internal standard (Trazodone, 100 ng/mL).[11][12]

Samples were vortexed and centrifuged to pellet the precipitated protein. The supernatant

was then transferred for analysis.

Chromatography: Separation was achieved on a C18 column (2.1 x 50 mm, 3.5 µm) using a

gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1%

formic acid in acetonitrile (B).[10][13]

Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer

using electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM)

was used to detect the transitions for RC-106 and the internal standard.

Calibration: The method was linear over a concentration range of 1 to 5000 ng/mL.

Pharmacokinetic Data Analysis
Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with

Phoenix WinNonlin software.[14][15][16][17][18] Key parameters included:

Cmax: Maximum observed plasma concentration.

Tmax: Time to reach Cmax.

AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last

measurable concentration, calculated using the linear trapezoidal rule.

AUC(0-inf): Area under the curve from time 0 extrapolated to infinity.

t½: Terminal half-life.

CL: Total body clearance.
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Vdss: Volume of distribution at steady state.

F%: Oral bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Results: Pharmacokinetic Profile of RC-106
The pharmacokinetic parameters of RC-106 following single intravenous and oral doses are

summarized below.

Data Presentation
Table 1: Pharmacokinetic Parameters of RC-106 Following a Single 2 mg/kg Intravenous Dose

in Rats (n=4)

Parameter Units Mean ± SD

Cmax ng/mL 2850 ± 310

AUC(0-t) ng·h/mL 3450 ± 280

AUC(0-inf) ng·h/mL 3510 ± 295

t½ h 3.8 ± 0.5

CL mL/h/kg 570 ± 45

Vdss L/kg 2.5 ± 0.3

Table 2: Pharmacokinetic Parameters of RC-106 Following a Single 10 mg/kg Oral Dose in

Rats (n=4)
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Parameter Units Mean ± SD

Cmax ng/mL 1120 ± 150

Tmax h 1.0 ± 0.5

AUC(0-t) ng·h/mL 6300 ± 710

AUC(0-inf) ng·h/mL 6420 ± 750

t½ h 4.1 ± 0.6

F% % 36.5

Visualizations: Workflows and Pathways
Diagrams are provided to visually represent the experimental process and the hypothesized

mechanism of action for RC-106.
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In Vivo Pharmacokinetic Study Workflow for RC-106.

Hypothesized Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15617674?utm_src=pdf-body-img
https://www.benchchem.com/product/b15617674?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hypothesized RC-106 Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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